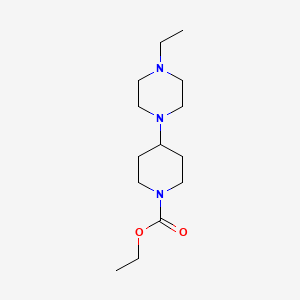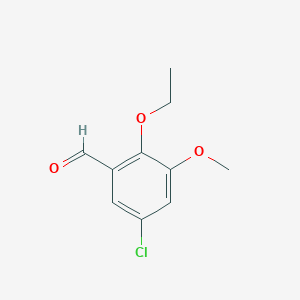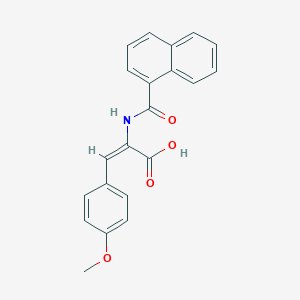
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to reduce swelling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. This will help to identify potential targets for the development of new drugs. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCMZNOXCOJFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-(1-naphthoylamino)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
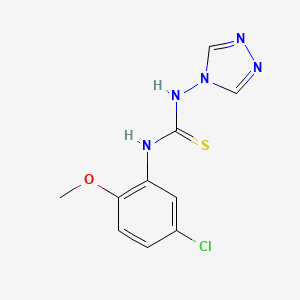


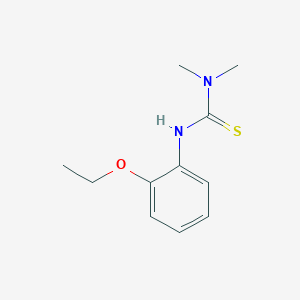
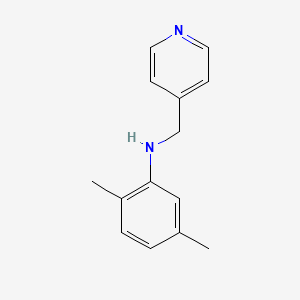
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
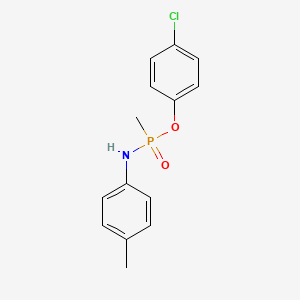
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
